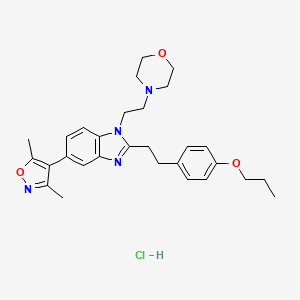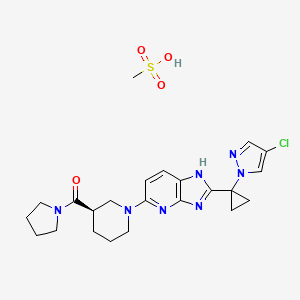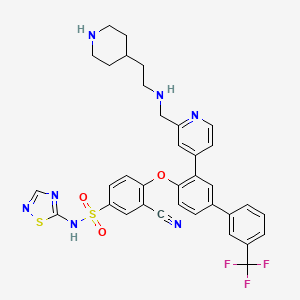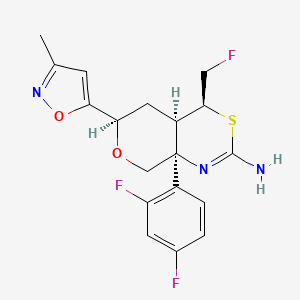
PF-CBP1 HCl
Vue d'ensemble
Description
PF-CBP1 HCl is a highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP). It inhibits CREBBP and p300 bromodomains with IC50 of 125 and 363 nM respectively . It is used for research purposes only .
Molecular Structure Analysis
The molecular formula of PF-CBP1 HCl is C29H36N4O3.HCl . The molecular weight is 525.08 . The exact structure can be found in the chemical databases .Physical And Chemical Properties Analysis
PF-CBP1 HCl is a white to beige powder . It has a molecular weight of 525.08 and a molecular formula of C29H36N4O3.HCl . It is soluble in DMSO .Applications De Recherche Scientifique
Inhibitor of CREB Binding Protein Bromodomain
PF-CBP1 HCl is a highly selective inhibitor of the bromodomain of CREB binding protein (CREBBP) . It inhibits CREBBP and p300 bromodomains with IC50 of 125 and 363 nM respectively .
Modulation of Inflammatory Genes
PF-CBP1 HCl has been found to modulate key inflammatory genes in primary macrophages . This could have significant implications for the treatment of diseases where inflammation plays a key role.
Downregulation of RGS4 in Neurons
PF-CBP1 HCl has been shown to downregulate the regulator of G-protein signaling 4 (RGS4) gene in neurons . This suggests a potential therapeutic opportunity for PF-CBP1 HCl in the treatment of neurological disorders.
Potential Treatment for Parkinson’s Disease
The ability of PF-CBP1 HCl to downregulate RGS4, a gene linked to Parkinson’s disease, in neurons suggests that it could be used in the treatment of this neurodegenerative disorder.
Transcriptional Profiling
PF-CBP1 HCl has been used in cell-based transcriptional profiling experiments . This work has highlighted therapeutic opportunities and increased our understanding of the role of bromodomains in transcriptional regulation.
Potential Treatment for Epilepsy
Given its ability to downregulate RGS4 in cortical neurons , PF-CBP1 HCl could potentially be used in the treatment of epilepsy, a neurological disorder characterized by abnormal brain activity.
Mécanisme D'action
PF-CBP1 hydrochloride, also known as PF-CBP1 HCl, is a potent and highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP) and p300 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
PF-CBP1 HCl primarily targets the bromodomains of CREBBP and EP300 . These are proteins that play a crucial role in gene expression and cellular function. The IC50 values for CREBBP and EP300 are 125 nM and 363 nM respectively .
Mode of Action
PF-CBP1 HCl acts by inhibiting the bromodomains of CREBBP and EP300 . Bromodomains are involved in recognizing acetylated lysine residues on histone tails, which is a key process in the regulation of gene expression. By inhibiting these domains, PF-CBP1 HCl can modulate the transcriptional activity of these proteins .
Biochemical Pathways
The inhibition of CREBBP and EP300 by PF-CBP1 HCl affects several biochemical pathways. Notably, it modulates key inflammatory genes in primary macrophages . It also downregulates the expression of RGS4 in neurons, a target linked to Parkinson’s disease .
Pharmacokinetics
The compound is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies .
Result of Action
The inhibition of CREBBP and EP300 by PF-CBP1 HCl leads to a reduction in the expression of key inflammatory genes in primary macrophages . Additionally, it downregulates the expression of RGS4 in neurons . These effects suggest potential therapeutic applications for PF-CBP1 HCl in the treatment of inflammatory conditions and neurological disorders such as Parkinson’s disease .
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOZCHHWLMTUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PF-CBP1 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B609979.png)

![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)


![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)
![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)


![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

